molecular formula C19H25N3O5S2 B2965019 4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428351-76-1

4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2965019
CAS RN: 1428351-76-1
M. Wt: 439.55
InChI Key: JFSULTUZUNUTQP-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a sulfonamide group, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may have aromatic properties. The sulfonamide group could form hydrogen bonds with other molecules, potentially influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions . The methoxy group could potentially be cleaved under acidic or basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

HIV-1 Infection Prevention

The synthesis and structural characterization of methylbenzenesulfonamide derivatives, including those with structures similar to the specified compound, have shown potential as CCR5 antagonists. These antagonists can target the CCR5 receptor, which is crucial for HIV-1 entry into cells, thus providing a potential pathway for the prevention of HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition

Research on piperidine derivatives, including those structurally related to the specified compound, has explored their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their effectiveness, demonstrating potential applications in protecting metal surfaces from corrosion (S. Kaya et al., 2016).

Cognitive Enhancements

Compounds structurally similar to the specified molecule have been evaluated for their affinity to human recombinant and native 5-HT6 receptors, exhibiting potent competitive antagonism. Such compounds have shown promise in enhancing cognitive functions, potentially useful in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).

Photodynamic Therapy

Research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has highlighted their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for photodynamic therapy applications, suggesting potential use in cancer treatment (M. Pişkin et al., 2020).

Anticancer Activity

Studies on benzenesulfonamide derivatives, including microwave-assisted synthesis of hybrid molecules, have shown significant in vitro anticancer activity against various cancer cell lines. This research indicates potential therapeutic applications in cancer treatment (Anuj Kumar et al., 2015).

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized, potentially leading to a new drug or other useful product .

properties

IUPAC Name

4-methoxy-2-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-15-12-17(27-2)5-6-19(15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)18-4-3-9-20-14-18/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSULTUZUNUTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

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